molecular formula C10H15NO2 B1351634 1-(3,4-Dimethoxyphenyl)ethanamine CAS No. 50919-08-9

1-(3,4-Dimethoxyphenyl)ethanamine

Cat. No.: B1351634
CAS No.: 50919-08-9
M. Wt: 181.23 g/mol
InChI Key: OEPFPKVWOOSTBV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)ethanamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethanamine chain.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1-(3,4-Dimethoxyphenyl)ethanamine serves as an important building block in organic synthesis. It is utilized to create more complex molecules and has been employed in the synthesis of various pharmaceuticals and specialty chemicals.

Biology

This compound is studied for its interactions with biological systems:

  • Monoamine Oxidase Inhibition : Research indicates that it may act as a monoamine oxidase inhibitor, potentially increasing levels of neurotransmitters like dopamine and serotonin in the brain. This property is crucial for exploring treatments for mood disorders and other neurological conditions .
  • Neurotransmitter Modulation : Its structural similarity to neurotransmitters suggests it may modulate dopaminergic and noradrenergic pathways, impacting mood and behavior.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

  • Neurological Disorders : Studies are investigating its role in treating conditions such as depression and anxiety through its action on neurotransmitter systems .
  • Pharmaceutical Development : It serves as a precursor for synthesizing drugs targeting specific receptors in the central nervous system.

Case Studies

  • Receptor Interaction Studies : A study demonstrated that phenethylamines similar to this compound activate serotonin receptors (5-HT), indicating potential psychoactive properties. This aligns with findings suggesting that it could influence serotonergic pathways.
  • In Vivo Studies : Research involving animal models showed that related compounds could affect locomotor activity, suggesting stimulant-like effects that warrant further investigation into their pharmacological potential .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique AspectsBiological Activity
3,4-DimethoxyphenethylamineSimilar phenolic structureLacks chiral centerModerate neurotransmitter modulation
2-(3,4-Dimethoxyphenyl)ethylamineDifferent positional isomerPotentially different biological activityUnknown
1-(3,4-Dimethoxyphenyl)propan-2-amineLonger carbon chainMay exhibit different pharmacokineticsUnknown
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamineMethyl substitution on nitrogenIncreased lipophilicityPotentially enhanced CNS activity

This table illustrates the diversity within the phenethylamine class while emphasizing the unique characteristics of this compound due to its chiral nature and specific substituents.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)ethanamine is similar to other phenethylamines such as mescaline (3,4,5-trimethoxyphenethylamine) and 3-methoxytyramine. its unique structure with two methoxy groups at the 3 and 4 positions distinguishes it from these compounds. Mescaline, for example, has an additional methoxy group at the 5 position, which significantly alters its pharmacological profile .

Similar compounds include:

    Mescaline: 3,4,5-Trimethoxyphenethylamine

    3-Methoxytyramine: 3-Methoxy-4-hydroxyphenethylamine

    Dopamine: 3,4-Dihydroxyphenethylamine.

Biological Activity

1-(3,4-Dimethoxyphenyl)ethanamine, commonly referred to as (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride, is a compound that belongs to the phenethylamine class. Its biological activity is primarily linked to its interactions with neurotransmitter systems, particularly in the central nervous system (CNS). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (1R)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride
  • Molecular Formula : C₁₀H₁₅ClN₂O₂
  • Molecular Weight : 217.69 g/mol

The compound features a methoxy-substituted aromatic ring and an amine group, which are crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various neurotransmitter receptors in the brain. It is believed to act as both an agonist and antagonist at specific receptors, influencing neurotransmitter release and neuronal signaling pathways. Research suggests that compounds with similar structures often exhibit psychoactive effects due to their interactions with serotonin (5-HT) and dopamine (DA) receptors, which can affect mood and behavior .

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Psychoactive Effects : Similar compounds have been noted for their potential to alter mood and perception by interacting with serotonin receptors .
  • Neurotransmitter Modulation : The compound may influence dopamine pathways, which are relevant for understanding its effects on reward mechanisms and addiction behaviors .
  • Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, there is interest in exploring its potential therapeutic uses in mood disorders and other neuropsychiatric conditions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Interaction with Serotonin Receptors : A study demonstrated that compounds structurally similar to this compound showed significant binding affinities to serotonin receptors. This interaction is crucial for understanding the compound's potential mood-modulating properties .
  • Dopaminergic Activity : Research indicated that this compound could modulate dopaminergic signaling pathways. This modulation is particularly relevant in the context of addiction and reward systems in the brain .
  • Comparative Analysis with Related Compounds :
    Compound NameCAS NumberSimilarity
    (R)-1-(3,4-Dimethoxyphenyl)ethanamine100570-24-91.00
    This compound50919-08-91.00
    (R)-5-(1-Aminoethyl)-2-methoxyphenol134856-00-10.97
    (R)-1-(3,4-Dimethoxyphenyl)ethanamine HCl390815-41-50.97
    1-(3,4,5-Trimethoxyphenyl)ethanamine121082-99-30.97

These compounds exhibit varying degrees of biological activity based on structural differences that influence receptor interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-(3,4-Dimethoxyphenyl)ethanamine, and how can its purity be validated?

  • Methodological Answer : A common synthesis route involves the condensation of 3,4-dimethoxybenzaldehyde with nitroethane via a Henry reaction, followed by reduction using lithium aluminum hydride (LiAlH4) to yield the primary amine. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) can further verify purity (>98%) by identifying residual solvents or intermediates .
  • Safety Note : Use anhydrous conditions for reductions and ensure proper quenching of LiAlH4 with ethyl acetate or isopropanol to mitigate exothermic hazards .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For aerosol generation, use NIOSH-certified P95 respirators .
  • Ventilation : Conduct reactions in a fume hood to limit inhalation exposure.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination of drainage systems .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Melting/Boiling Points : Use differential scanning calorimetry (DSC) for melting point (reported range: 12–15°C) and vacuum distillation for boiling point (188°C at 15 mmHg) .
  • Solubility : Determine solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) via gravimetric analysis.
  • Stability : Perform accelerated stability studies under varying pH, temperature, and light conditions, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound derivatives?

  • Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from stereochemical variations or assay conditions. Strategies include:

  • Comparative Studies : Use radioligand binding assays (e.g., ³H-serotonin vs. ³H-dopamine) under standardized buffer conditions (pH 7.4, 25°C).
  • Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with receptor subtypes .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may influence in vivo activity .

Q. What experimental designs optimize the yield of N-substituted derivatives of this compound?

  • Methodological Answer :

  • Schiff Base Formation : React the amine with aromatic aldehydes (e.g., benzaldehyde) in anhydrous toluene under reflux (3–5 h) with molecular sieves to absorb water, improving imine yields .
  • Catalysis : Employ microwave-assisted synthesis (100–120°C, 30 min) with Lewis acids (e.g., ZnCl₂) to accelerate reaction kinetics.
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures via 2D NMR (COSY, HSQC) .

Q. How can researchers address discrepancies in analytical data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer :

  • Standardized Protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (e.g., TMS) for NMR. Report solvent effects, as aromatic proton shifts vary with solvent polarity .
  • Collaborative Validation : Share samples with independent labs for cross-validation using identical instrumentation (e.g., 500 MHz NMR).
  • Database Cross-Check : Compare data with PubChem or Reaxys entries (e.g., PubChem CID 8114) to identify outliers .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPFPKVWOOSTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965201
Record name 1-(3,4-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50919-08-9
Record name 3,4-Dimethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50919-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 43.8 g of (S)-1-(3,4-dimethoxyphenyl)ethylamine in 400 cm3 of dichloromethane are added, with stirring at a temperature in the region of 20° C., 16.8 cm3 of 2-thiophenecarboxaldehyde and 35 g of 4Å molecular sieves. The reaction mixture is stirred for 16 hours at a temperature in the region of 20° C., and then filtered through a sinter funnel containing Celite. The sinter funnel is washed with 3 times 50 cm3 of dichloromethane and the filtrates are combined and then concentrated to dryness under reduced pressure (2.7 kPa) at 40° C. 45.95 g of (S)-N-(2-thienyl)-methylidene]-[1-(3,4-dimethoxyphenyl)ethylamine are thus obtained in the form of a colourless oil for which the characteristics are the following:
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3′,4′-Dimethoxyacetophenone oxime (1 gram, 5.1 mmol) was dissolved in 10 milliliters of glacial acetic acid, the solution was flushed with N2 and the palladium on carbon (0.2 grams, 5%) was added. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 24 hours. The catalyst was filtered off and the filtrate was concentrated to afford a yellow oil which was taken up in water, basified to pH 12 with a saturated solution of sodium carbonate and extracted with methylene chloride. The combined extracts were dried over magnesium sulfate and concentrated to afford 1.97 grams (82%) of product as a yellow oil: 1H NMR (CDCl3) δ7.02-6.75 (m, 3H), 4.08 (q, J1=6.6 Hz, J2=13.1 Hz, 1 H), 3.89 (s, 3H), 3.87 (s, 3H), 1.37 (d , J=6.6 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
1-(3,4-Dimethoxyphenyl)ethanamine
4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
1-(3,4-Dimethoxyphenyl)ethanamine
4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
1-(3,4-Dimethoxyphenyl)ethanamine
4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
1-(3,4-Dimethoxyphenyl)ethanamine
4-(2-Methylphenyl)piperidin-2-one
1-(3,4-Dimethoxyphenyl)ethanamine
4-(2-Methylphenyl)piperidin-2-one
4-(2-Methylphenyl)piperidin-2-one
1-(3,4-Dimethoxyphenyl)ethanamine

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